molecular formula C17H18N4O3S2 B2974445 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide CAS No. 865592-26-3

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B2974445
CAS No.: 865592-26-3
M. Wt: 390.48
InChI Key: DBSWGCCAFARGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted at position 6 with a diethylsulfamoyl group and at position 2 with a pyridine-3-carboxamide moiety. Its structure combines sulfonamide and carboxamide functionalities, which are often associated with bioactivity in medicinal chemistry. Crystallographic tools such as SHELXL and SIR97 have been instrumental in resolving its molecular geometry and intermolecular interactions .

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)13-7-8-14-15(10-13)25-17(19-14)20-16(22)12-6-5-9-18-11-12/h5-11H,3-4H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSWGCCAFARGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves several steps:

  • Formation of the benzothiazole core: This may start with a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.

  • Introduction of the pyridine carboxamide group: This involves coupling reactions, such as amidation, where the carboxylic acid group of the pyridine derivative reacts with an amine.

  • Addition of the diethylsulfamoyl group: A sulfonamide formation reaction, where diethylamine reacts with a chlorosulfonated intermediate.

Industrial Production Methods

Industrial-scale production might employ:

  • Optimized reaction conditions: to enhance yield and purity, such as controlled temperatures, pressures, and pH levels.

  • Continuous flow synthesis: to maximize efficiency and scalability.

  • Purification techniques: like recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation at the sulfamoyl group, potentially forming sulfoxides or sulfones.

  • Reduction: Possible reduction reactions at the nitro groups or other functional groups.

  • Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, peracids.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reactions: Commonly occur in the presence of acids or bases, using catalysts like palladium or copper.

Major Products Formed

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Reduced amines or hydrocarbons.

  • Substitution products: Varied, depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • Catalysis: The compound's unique structure can act as a catalyst in organic reactions.

  • Material Science: Potential use in the development of new materials with specific electronic properties.

Biology and Medicine

  • Drug Development: The compound might serve as a lead molecule for designing drugs targeting specific biological pathways, such as enzyme inhibition or receptor binding.

Industry

  • Dyes and Pigments: Its aromatic structure may be modified to create dyes or pigments.

  • Polymers: Potential use as a monomer in the production of specialty polymers.

Mechanism of Action

Effects and Molecular Targets

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their function.

  • Receptor Interaction: It may interact with cellular receptors, affecting signal transduction pathways.

Pathways Involved

  • Metabolic Pathways: It might interfere with or modulate metabolic pathways, impacting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and pharmacological data (where available).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity (Reported)
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide Benzothiazole Diethylsulfamoyl (6), Pyridine-3-carboxamide (2) ~405.5 Sulfonamide, Carboxamide Under investigation (Patent data)
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, Patent) Benzothiazole + Tetrahydroquinoline Thiazole-carboxylic acid (1), Benzothiazol-amino (6) ~440.5 Carboxylic acid, Amine Antiviral/anticancer (Table 1-5, Patent)
3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (Example 24, Patent) Benzothiazole + Pyrido-pyridazine Adamantyl-methylpyrazole (3), Carboxylic acid (2) ~685.6 Adamantyl, Carboxylic acid Kinase inhibition (Table 1-5, Patent)

Key Observations:

Substituent Diversity :

  • The target compound’s diethylsulfamoyl group enhances solubility compared to carboxylic acid derivatives (e.g., Example 1) but may reduce membrane permeability due to its polar nature.
  • Example 24 incorporates a bulky adamantyl group, likely improving target binding affinity through hydrophobic interactions but increasing molecular weight (~685.6 vs. ~405.5).

Pharmacological Implications :

  • Carboxylic acid-containing analogs (Examples 1, 24) are frequently associated with kinase or protease inhibition, as seen in the patent’s pharmacological tables .
  • The sulfonamide group in the target compound may confer selectivity toward sulfotransferases or carbonic anhydrases, though specific data remain undisclosed.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows standard sulfonylation and amidation protocols, akin to methods described for Examples 1–221 in the patent .
  • Example 24’s complex pyrido-pyridazine scaffold requires multistep cyclization, making it synthetically challenging compared to the target compound.

Crystallographic Analysis :

  • Structural refinement tools like SHELXL and SIR97 enable precise determination of bond lengths and angles, critical for comparing π-stacking interactions in benzothiazole derivatives . For instance, the diethylsulfamoyl group may induce torsional strain in the benzothiazole ring, altering conformational flexibility relative to simpler analogs.

Structural and Computational Tools in Comparative Studies

  • SHELX Suite : Used for refining the target compound’s crystal structure, particularly for modeling sulfonamide torsional angles .
  • SIR97 : Employed to solve phase problems in analogs with heavy atoms (e.g., adamantyl derivatives) .
  • WinGX/ORTEP-3 : Generated graphical representations of molecular packing and hydrogen-bonding networks, aiding in solubility comparisons .

Biological Activity

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a compound belonging to the class of benzothiazole derivatives, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3S2C_{17}H_{18}N_{4}O_{3}S_{2} with a molar mass of approximately 366.47 g/mol. The compound features a benzothiazole ring system linked to a pyridine carboxamide, which contributes to its biological activity.

The biological activity of this compound can be attributed to several key interactions:

  • Sulfonamide Group : The diethylsulfamoyl moiety enhances the compound's ability to interact with various enzymes and proteins, potentially inhibiting specific biochemical pathways.
  • Benzothiazole Ring : This structural element increases binding affinity to target molecules, which is crucial for its anticancer and antimicrobial properties.
  • Pyridine Carboxamide : The carboxamide group may facilitate interactions with cellular receptors or enzymes, modulating their activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the STAT3 signaling pathway, which is implicated in tumor growth and metastasis. In vitro studies demonstrated:

  • Cell Line Efficacy : The compound was tested on various cancer cell lines, including A549 (lung cancer), HCC827 (lung cancer), and MRC-5 (normal lung fibroblast). Results showed IC50 values indicating effective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells.
Cell LineIC50 (µM)
A5496.75 ± 0.19
HCC8275.13 ± 0.97
NCI-H3584.01 ± 0.95
MRC-53.11 ± 0.26

Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli revealed promising results:

  • Antibacterial Assays : Broth microdilution methods indicated that the compound effectively inhibits bacterial growth at low concentrations.

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory effects, although further research is needed to elucidate the underlying mechanisms.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on lung cancer cell lines using both 2D and 3D cultures. The findings highlighted its superior efficacy in 2D assays compared to 3D models, indicating a need for further optimization in drug formulation.
  • Animal Models : Future investigations are planned to assess the in vivo efficacy of this compound in animal models of cancer and infection to establish therapeutic dosages and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.